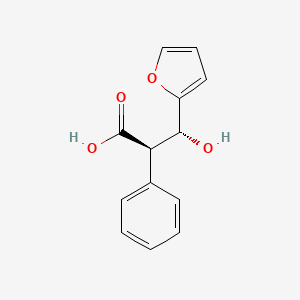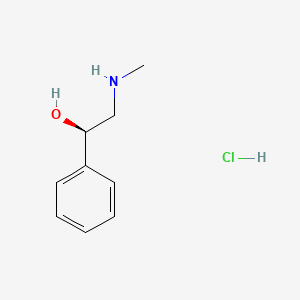
Halostachine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Several syntheses of racemic N-methylphenylethanolamine have been published. One classical methodology starts from acetophenone. The methyl group of acetophenone is brominated with bromine to give α-bromoacetophenone, which is then reacted with N-methylbenzylamine to give an amino-ketone. The amino-ketone is reduced with lithium aluminium hydride to the corresponding amino-alcohol, and the N-benzyl group is finally removed by catalytic hydrogenation using a palladium on charcoal catalyst .
Industrial Production Methods: A common industrial synthetic method involves reacting octane with phenylacetaldehyde to give 4-[(1S)-1-methylbutyl] phenylacetaldehyde, which is then subjected to dehydration and reduction to yield halostachine .
Análisis De Reacciones Químicas
Types of Reactions: Halostachine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to different amines or alcohols.
Substitution: It can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like halogens or alkylating agents are used under various conditions.
Major Products: The major products formed from these reactions include different amines, alcohols, ketones, and substituted phenethylamines .
Aplicaciones Científicas De Investigación
Halostachine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Studies have indicated its presence in rat brain, suggesting potential roles in neurotransmission.
Industry: It is included in certain over-the-counter dietary supplements for its stimulant properties.
Mecanismo De Acción
Halostachine hydrochloride functions similarly to ephedrine by stimulating cAMP accumulation through beta agonism. This mechanism involves the activation of beta-adrenergic receptors, leading to increased levels of cyclic AMP (cAMP), which in turn promotes lipolysis and enhances fat burning . Despite being less effective than adrenaline, it holds promise as a supplement for weight management .
Comparación Con Compuestos Similares
Phenylethanolamine: A parent biogenic amine related to halostachine.
Synephrine: An adrenergic drug with similar stimulant properties.
Ephedrine: An alkaloid with comparable pharmacological effects.
Uniqueness: Halostachine hydrochloride is unique due to its partial β2-agonist activity, which makes it less potent than adrenaline but still effective in promoting fat loss . Its structural similarity to other phenethylamines and catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine further highlights its potential in various applications .
Propiedades
Número CAS |
142467-20-7 |
|---|---|
Fórmula molecular |
C9H14ClNO |
Peso molecular |
187.66 g/mol |
Nombre IUPAC |
(1R)-2-(methylamino)-1-phenylethanol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-10-7-9(11)8-5-3-2-4-6-8;/h2-6,9-11H,7H2,1H3;1H/t9-;/m0./s1 |
Clave InChI |
NPUGYWPZOLONFA-FVGYRXGTSA-N |
SMILES isomérico |
CNC[C@@H](C1=CC=CC=C1)O.Cl |
SMILES canónico |
CNCC(C1=CC=CC=C1)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




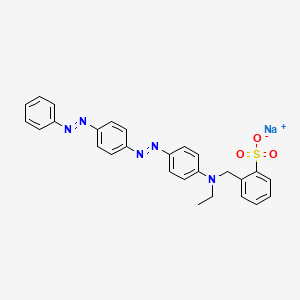
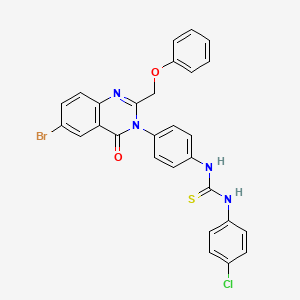
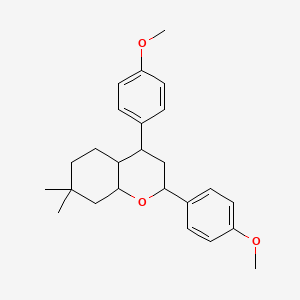
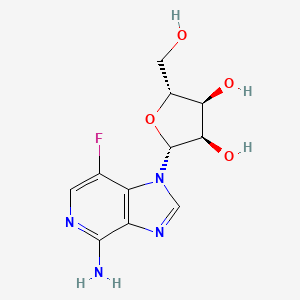

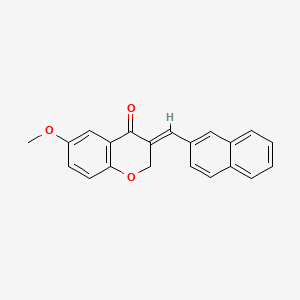
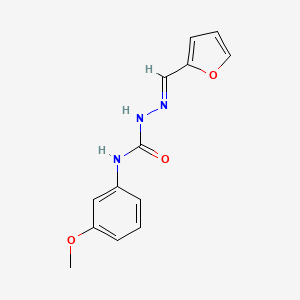


![(Dicyclopropylmethylideneamino) diethyl phosphate;5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B12748455.png)

